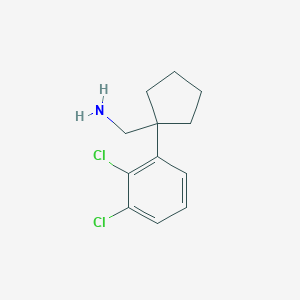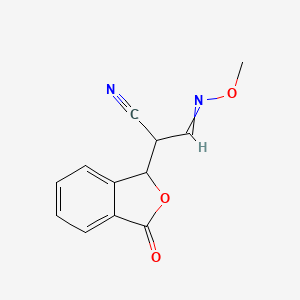![molecular formula C6H12N2O6S B11727003 (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is a unique organic compound with a specific stereochemistry, indicated by the (4R) configuration This compound is characterized by the presence of an amino group, a sulfomethylcarbamoyl group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the sulfomethylcarbamoyl group through a series of reactions involving sulfonation and carbamoylation. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed to make the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfomethylcarbamoyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: The stereoisomer of the target compound.
4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: Without the specific stereochemistry.
4-amino-4-carbamoylbutanoic acid: Lacking the sulfomethyl group.
Uniqueness
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a sulfomethylcarbamoyl group. This combination of features makes it particularly valuable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C6H12N2O6S |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
(4R)-4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)/t4-/m1/s1 |
Clé InChI |
LMWMHMYRQVQGDY-SCSAIBSYSA-N |
SMILES isomérique |
C(CC(=O)O)[C@H](C(=O)NCS(=O)(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
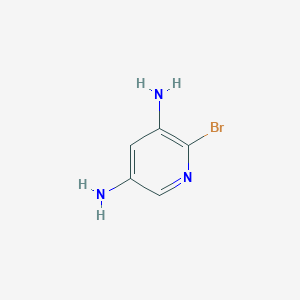
![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
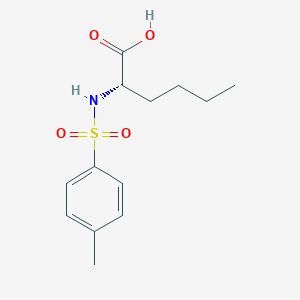
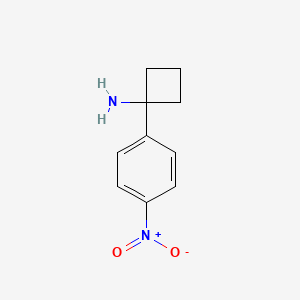

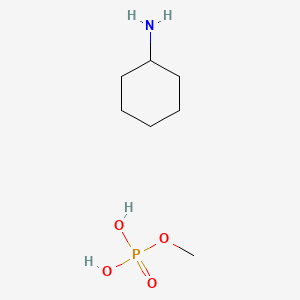

![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
